![molecular formula C14H26N2O5 B14235852 D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- CAS No. 374116-21-9](/img/structure/B14235852.png)
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-: is a synthetic compound that combines the amino acids D-Alanine and L-Leucine with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- typically involves the following steps:
Protection of the Amino Group: The amino group of D-Alanine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The protected D-Alanine is then coupled with L-Leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the amino acids.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein folding and stability.
- Used in the development of peptide-based inhibitors.
Medicine:
- Investigated for its potential in developing new therapeutic agents.
- Used in the design of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Utilized in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- involves its interaction with specific molecular targets, primarily proteins and enzymes. The compound can inhibit or modify the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-
Comparison:
- Uniqueness: D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl- is unique due to the presence of L-Leucine, which imparts specific hydrophobic properties and influences the compound’s interaction with biological targets.
- Structural Differences: The similar compounds listed above differ in the amino acid component coupled with D-Alanine, leading to variations in their chemical and biological properties.
This detailed article provides a comprehensive overview of D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
374116-21-9 |
|---|---|
Molekularformel |
C14H26N2O5 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(11(17)15-9(3)12(18)19)16-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10+/m1/s1 |
InChI-Schlüssel |
DQXXTKCYGQDBKO-ZJUUUORDSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


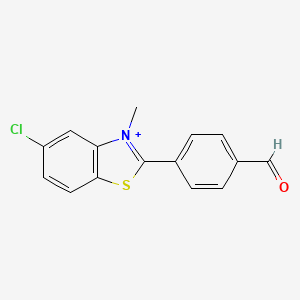
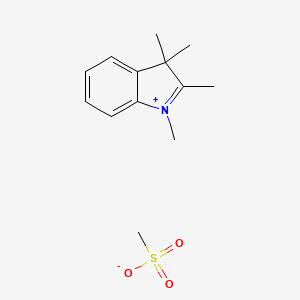
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
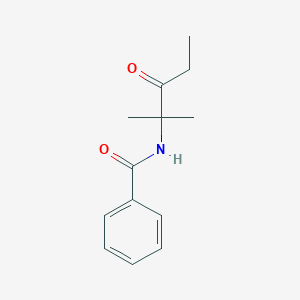

![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)

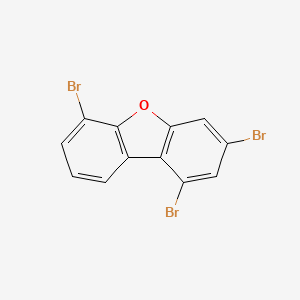
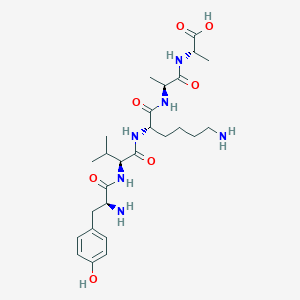

![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)
